molecular formula C15H14N2 B12556605 Acetonitrile, [(diphenylmethyl)amino]- CAS No. 146495-24-1

Acetonitrile, [(diphenylmethyl)amino]-

Katalognummer: B12556605
CAS-Nummer: 146495-24-1
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: SGGWZHLJPPJPTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, [(diphenylmethyl)amino]- is an organic compound that features a nitrile group attached to a diphenylmethylamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(diphenylmethyl)amino]- typically involves the reaction of diphenylmethylamine with acetonitrile under specific conditions. One common method involves the use of a base to deprotonate the diphenylmethylamine, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of Acetonitrile, [(diphenylmethyl)amino]- often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as FeCl2 can be used to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile, [(diphenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acetonitrile, [(diphenylmethyl)amino]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetonitrile, [(diphenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various nucleophilic substitution reactions, forming stable intermediates and products. The molecular targets and pathways involved include interactions with electrophilic centers in biological molecules, leading to the formation of stable complexes .

Eigenschaften

CAS-Nummer

146495-24-1

Molekularformel

C15H14N2

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-(benzhydrylamino)acetonitrile

InChI

InChI=1S/C15H14N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,12H2

InChI-Schlüssel

SGGWZHLJPPJPTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.